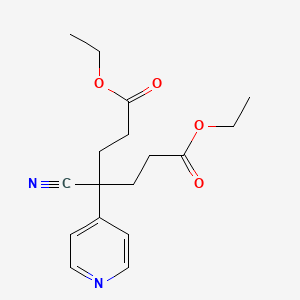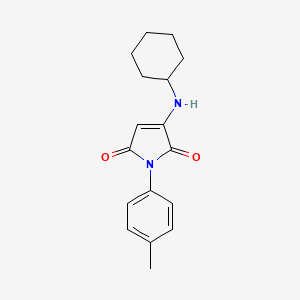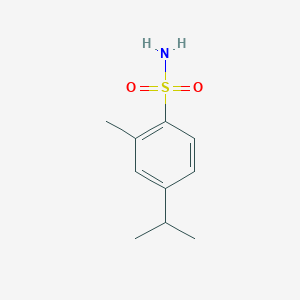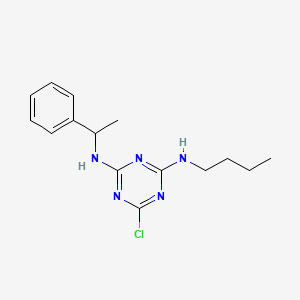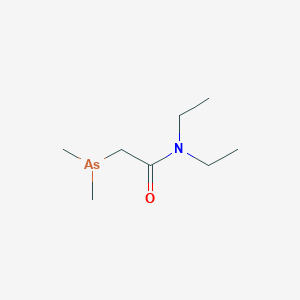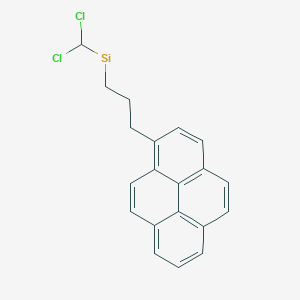![molecular formula C7H17NO3P- B14314714 [Di(propan-2-yl)amino]-methoxyphosphinate CAS No. 114333-16-3](/img/structure/B14314714.png)
[Di(propan-2-yl)amino]-methoxyphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Di(propan-2-yl)amino]-methoxyphosphinate is a synthetic chemical compound belonging to the organophosphorus class. This compound is known for its high toxicity and is primarily used in chemical warfare as a nerve agent. It is a thiophosphonate, which means it contains a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms. The compound is colorless and odorless in its pure form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)amino]-methoxyphosphinate involves several steps. The primary method is the transester process, which produces a racemic mixture of the two enantiomers. This process begins with the methylation of phosphorus trichloride to produce methyl phosphonous dichloride. The resulting material is then reacted with ethanol to form a diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced safety systems to prevent accidental exposure and environmental contamination .
Analyse Chemischer Reaktionen
Types of Reactions
[Di(propan-2-yl)amino]-methoxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce phosphine oxides, while substitution reactions can yield various phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
[Di(propan-2-yl)amino]-methoxyphosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research focuses on developing antidotes and treatments for poisoning by this compound.
Industry: It is used in the development of pesticides and other chemical products.
Wirkmechanismus
The primary mechanism of action of [Di(propan-2-yl)amino]-methoxyphosphinate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in severe physiological effects, including muscle paralysis and respiratory failure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VX: Another highly toxic nerve agent with a similar structure and mechanism of action.
EA-2192: A degradation product of VX that is also highly toxic and inhibits acetylcholinesterase.
Uniqueness
[Di(propan-2-yl)amino]-methoxyphosphinate is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a highly effective manner. Its stability and persistence in the environment also make it a particularly dangerous compound .
Eigenschaften
CAS-Nummer |
114333-16-3 |
|---|---|
Molekularformel |
C7H17NO3P- |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
[di(propan-2-yl)amino]-methoxyphosphinate |
InChI |
InChI=1S/C7H18NO3P/c1-6(2)8(7(3)4)12(9,10)11-5/h6-7H,1-5H3,(H,9,10)/p-1 |
InChI-Schlüssel |
JRPSUKHOMUIFMO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)N(C(C)C)P(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


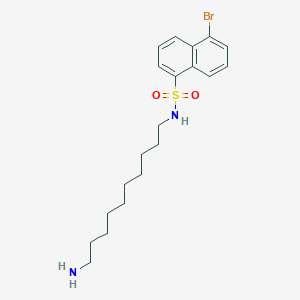
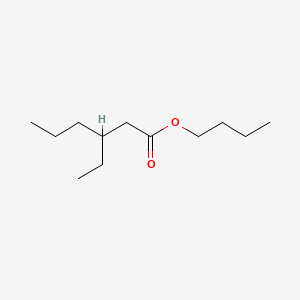
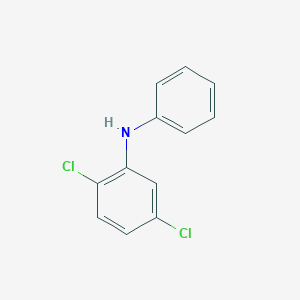
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
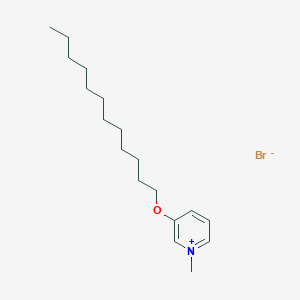
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
